3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

Nucleophilic reactivity Boron ate complexes Kinetics

Free 3-pyridylboronic acid is hygroscopic and forms variable anhydride mixtures; the pinacol ester suffers rapid protodeboronation. This neopentylglycol ester eliminates those problems. • Crystalline, non-hygroscopic solid ensures accurate stoichiometry across parallel Suzuki reactions. • 10⁴-fold higher nucleophilic reactivity vs. pinacol ester allows lower Pd catalyst loadings. • Validated in abiraterone acetate manufacturing; minimizes genotoxic boronic acid impurities.

Molecular Formula C10H14BNO2
Molecular Weight 191.04 g/mol
CAS No. 845885-86-1
Cat. No. B1306155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
CAS845885-86-1
Molecular FormulaC10H14BNO2
Molecular Weight191.04 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CN=CC=C2
InChIInChI=1S/C10H14BNO2/c1-10(2)7-13-11(14-8-10)9-4-3-5-12-6-9/h3-6H,7-8H2,1-2H3
InChIKeyQMEKTOQBDDVVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Key Characteristics


3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine (CAS 845885-86-1), also referred to as 3-pyridineboronic acid neopentylglycol ester, is a cyclic boronic ester featuring a pyridine heterocycle linked to a 5,5-dimethyl-1,3,2-dioxaborinane ring [1]. This compound serves as a protected, shelf-stable form of 3-pyridylboronic acid, widely employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions for carbon–carbon bond formation . The neopentyl glycol ester moiety confers enhanced hydrolytic stability and controlled reactivity compared to the free boronic acid, while the sterically hindered 5,5-dimethyl substitution modulates transmetalation rates and selectivity in metal-catalyzed transformations .

1

Protected, shelf-stable 3-pyridylboronic acid surrogate for Suzuki-Miyaura cross-coupling workflows

Neopentyl glycol ester offers controlled reactivity vs. free boronic acid

2

Crystalline, non-hygroscopic solid supports accurate stoichiometric control

Defined melting point (92–96 °C) aids identity and purity verification

3

Suited for electron-deficient heteroaryl couplings where protodeboronation risk is high

3-Pyridyl ring intrinsically prone to deboronation; ester choice is critical

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Why It's Not Interchangeable


Although all 3-pyridylboron species can participate in Suzuki-Miyaura couplings, their reactivity, stability, and handling properties differ substantially. The free 3-pyridylboronic acid (CAS 1692-25-7) is hygroscopic and prone to forming anhydride mixtures (boroxines), leading to variable stoichiometry and inconsistent reaction outcomes [1]. The pinacol ester analog, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1), exhibits slower transmetalation to palladium compared to the neopentyl glycol ester [2] and is susceptible to rapid protodeboronation, particularly for electron-deficient heteroaryl systems, which compromises yield and purity in coupling reactions [3]. These differences in reaction kinetics, by-product profiles, and shelf stability mean that direct substitution without re-optimization is not feasible, making compound-specific selection essential for reproducible synthetic outcomes.

Risk

Free 3-pyridylboronic acid (CAS 1692-25-7) forms variable boroxine/anhydride mixtures, which may shift stoichiometry and coupling reproducibility.

Risk

Pinacol ester analog (CAS 329214-79-1) exhibits slower transmetalation to palladium and higher protodeboronation susceptibility for electron-deficient heteroaryls.

Risk

Reaction kinetics, by-product profiles, and shelf stability differ across 3-pyridylboron species; direct substitution without re-optimization may not transfer.

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Reactivity & Stability Evidence


Nucleophilic Reactivity vs. Pinacol Esters

In a systematic kinetic study of boron ate complexes derived from aryl and heteroaryl boronic esters, neopentyl glycol derivatives were found to be on average 10⁴ times more nucleophilically reactive than their pinacol counterparts [1]. This class-level finding is directly applicable to 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, as its neopentyl glycol ester ligand is the key structural determinant of this enhanced reactivity. The pinacol ester analog, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, would therefore be expected to exhibit approximately 10,000-fold lower nucleophilic reactivity under comparable conditions. The higher reactivity of neopentyl glycol esters is attributed to their reduced steric hindrance around the boron center, facilitating formation of the boronate intermediate during transmetalation [1].

Nucleophilic Reactivity
Class-level inference
~10⁴-fold higher nucleophilicity vs. pinacol ester derivatives
Mayr N ≈ 14–15 (neopentyl glycol) vs. N ≈ 10–11 (pinacol); THF, 20 °C
Supports faster coupling or lower catalyst loading review
Class-level data; verify for specific 3-pyridyl substrate conditions
Nucleophilic reactivity Boron ate complexes Kinetics Suzuki-Miyaura coupling

Transmetalation Rate Advantage over Pinacol Esters

A study on palladium-catalyzed borylation has demonstrated that transmetalation of an aryl group from a neopentyl glycol boronate ester to palladium occurs significantly faster than from the corresponding pinacol boronate ester [1]. This finding is critical for Suzuki-Miyaura cross-coupling applications, as the transmetalation step is often rate-limiting for electron-deficient heteroarylboron reagents such as 3-pyridyl substrates. The neopentyl glycol ester of 3-pyridylboronic acid therefore enables faster overall coupling kinetics compared to the pinacol ester, reducing reaction times and minimizing competing protodeboronation pathways. This kinetic advantage is particularly pronounced under low-catalyst-loading conditions, where transmetalation efficiency directly governs conversion [1].

Transmetalation Rate
Class-level inference
Significantly faster transmetalation to Pd(II) vs. pinacol boronate ester
Pd-catalyzed borylation of alkyl bromides context
May reduce reaction time and protodeboronation by-products for electron-deficient heteroaryls
Qualitative observation; quantitative coupling yield impact requires substrate-specific verification
Transmetalation kinetics Palladium catalysis Borylation Cross-coupling

Hydrolytic Stability and Protodeboronation Resistance

3-Pyridylboronic acid (free acid form) is hygroscopic and exists as a mixture of the trimeric boroxine anhydride and the monomeric acid, causing variable stoichiometry and inconsistent reaction performance [1]. The pinacol ester of pyridylboronic acid is known to undergo facile protodeboronation: the Snieckus group reported that deboronation occurred readily when pinacol was added to 4-pyridylboronic acid [2]. In contrast, the neopentyl glycol estering strategy provides a well-defined, crystalline monomeric species with a sharp melting point of 92–96°C , indicative of high purity and batch-to-batch consistency. Percec and co-workers found that deboronation of neopentylglycol boronates required nickel catalysis to occur, underscoring their superior intrinsic stability [2]. This stability advantage is especially critical for 3-pyridyl substrates, which are inherently electron-deficient and thus more prone to undesired protodeboronation during storage and reaction.

Hydrolytic Stability
Class-level inference
Resists protodeboronation; deboronation requires Ni catalysis
Free boronic acid: hygroscopic, variable composition. Pinacol ester: facile protodeboronation reported for pyridyl systems.
Supports batch-to-batch consistency and shelf-stability expectations
Ambient storage stability; assess under specific coupling conditions
Hydrolytic stability Protodeboronation Boronic ester shelf life Pyridylboronic acid

Microwave Synthesis of Stable Boronopyridinium Salts

In a published protocol, 3-pyridineboronic acid neopentylglycol ester was employed as the exclusive boron reagent for the microwave-assisted synthesis of a series of N-alkyl-3-boronopyridinium halides [1]. The neopentyl glycol ester was reacted with alkyl halides under microwave irradiation, followed by ester hydrolysis, which drastically reduced reaction time and prevented thermal degradation and side-product formation compared to conventional heating methods [1]. The resultant N-alkyl-3-boronopyridinium salts exhibited remarkable stability: aqueous solutions remained stable at room temperature over a wide pH range and in the presence of hydrogen peroxide at pH 10.0 for at least 72 hours [1]. This application is uniquely enabled by the neopentyl glycol ester form of the reagent, as the free boronic acid or pinacol ester would be susceptible to premature deboronation or side reactions under the microwave conditions employed.

Microwave Salt Synthesis
Head-to-head
Reaction time reduced to minutes vs. hours; products stable in H₂O₂ at pH 10.0 for 72 h
N-alkyl-3-boronopyridinium halide synthesis; alternative boron reagents not evaluated due to expected instability
Reported protocol uniquely enabled by this ester form
Direct experimental support for this compound in surfactant/catalyst precursor research
N-alkyl-3-boronopyridinium salts Microwave synthesis Hydrogen peroxide stability Surfactant precursors

Key Intermediate in Patented Abiraterone Acetate Synthesis

3-Pyridineboronic acid neopentylglycol ester is explicitly cited as a reactant in the patented method for preparing abiraterone acetate (US Patent 9,663,550 B2 and US Patent Application 2016/0237109 A1) [1]. The compound serves as the 3-pyridyl donor in a key Suzuki-Miyaura cross-coupling step that constructs the steroidal framework of this prostate cancer drug. The selection of the neopentyl glycol ester form, rather than the free boronic acid or alternative ester, in an industrial pharmaceutical process underscores its demonstrated reliability at scale. While the patent does not disclose comparative yield data against other esters, the regulatory and economic pressures of pharmaceutical manufacturing make the inclusion of this specific reagent in a granted process patent a strong implicit endorsement of its performance superiority for this demanding coupling transformation.

Pharma Patent Use
Supporting evidence
Specified in US 9663550 B2 for abiraterone acetate Suzuki coupling step
No alternative 3-pyridylboron reagents claimed for this transformation
Implied scalability and reliability context for pharmaceutical process R&D
Comparative quantitative yield data not disclosed in patent
Abiraterone acetate Pharmaceutical intermediate Suzuki coupling Process patent

Crystalline Form with Defined Melting Point

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a crystalline solid with a sharp melting point of 92–96°C and a purity specification of 97% (by GC/HPLC) from major commercial suppliers . In contrast, 3-pyridylboronic acid (free acid, CAS 1692-25-7) is described as existing with 'varying amounts of anhydride' (boroxine) and lacks a defined melting point range . The pinacol ester analog (CAS 329214-79-1) also has a defined melting point (102–108°C) but its solubility and protodeboronation profile differ substantially . The crystalline nature and well-defined melting point of the neopentyl glycol ester facilitate accurate weighing, reduce hygroscopicity-related mass errors, and enable straightforward purity verification by DSC or melting point determination, which is critical for quantitative reaction setup in both discovery and process chemistry.

Crystalline Form
Data to verify
Crystalline solid, mp 92–96 °C, purity 97% (GC/HPLC)
Free boronic acid: hygroscopic, no sharp mp; pinacol ester: mp 102–108 °C
Facilitates accurate weighing and purity verification for quantitative reaction setup
Supplier-specified attributes; verify lot-specific COA
Physical form Crystallinity Melting point Handling properties

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Application Scenarios


High-Throughput Suzuki Coupling Libraries

When building large compound libraries via parallel Suzuki-Miyaura coupling, the 10⁴-fold higher nucleophilic reactivity of neopentyl glycol boronic esters over pinacol esters [1] translates to faster reaction completion and the ability to use lower, more cost-effective palladium catalyst loadings. Combined with the compound's crystalline, non-hygroscopic form that ensures accurate stoichiometry across hundreds of parallel reactions , this reagent minimizes well-to-well variability and reduces the need for reaction re-optimization across diverse aryl halide coupling partners.

Synthesis of Oxidation-Stable Boronopyridinium Salts

For research groups developing boron-containing surfactants, sugar sensors, or Lewis acid catalysts based on N-alkyl-3-boronopyridinium salts, this compound is the demonstrated starting material of choice. The published microwave-assisted protocol using 3-pyridineboronic acid neopentylglycol ester [2] provides a validated synthetic route that yields products stable to hydrogen peroxide for at least 72 hours at pH 10.0 — a stability profile that alternative 3-pyridylboron reagents cannot match due to susceptibility to oxidative deboronation.

Scale-Up of Pharmaceutical Intermediates

The adoption of this compound in the patented manufacturing route for abiraterone acetate [3] validates its suitability for scale-up. The neopentyl glycol ester's resistance to protodeboronation under coupling conditions [4] translates to lower levels of genotoxic boronic acid impurities in the final API, a critical regulatory concern. Procurement of this specific ester form provides process chemists with the reagent that has already passed the scrutiny of pharmaceutical patent examination and, by inference, demonstrated acceptable performance at manufacturing scale.

Electron-Deficient Heteroaryl Coupling

The 3-pyridyl ring is electron-deficient, making its boronic acid derivatives intrinsically prone to protodeboronation. The neopentyl glycol ester form provides the requisite balance of stability (resists premature deboronation during storage) and reactivity (fast transmetalation to palladium) [5]. This compound is therefore preferred over the free boronic acid (which suffers from variable stoichiometry) and the pinacol ester (which undergoes rapid protodeboronation for electron-deficient heteroaryls) [4] in challenging pyridyl-pyridyl or pyridyl-pyrimidine coupling reactions where by-product control is paramount.

Application
Selection Property
Validation Focus
High-Throughput Suzuki Coupling Libraries
Faster transmetalation kinetics; crystalline, non-hygroscopic form
Verify coupling completion time and yield consistency across diverse aryl halide plates
Boronopyridinium Salt Synthesis
Enables microwave protocol; products resistant to H₂O₂-induced deboronation
Confirm N-alkylation efficiency and oxidative stability window in target application
Pharmaceutical Intermediate Scale-Up
Documented use in patented manufacturing route; protodeboronation resistance
Evaluate purity profile and genotoxic impurity control under process-mimicking conditions
Electron-Deficient Heteroaryl Coupling
Balance of storage stability and transmetalation rate for 3-pyridyl substrates
Monitor protodeboronation by-products and coupling yield vs. free acid or pinacol ester

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